molecular formula C26H29F3N4O5S B13406583 (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13406583
M. Wt: 566.6 g/mol
InChI Key: ZCCUFUPJNUTGJM-FTBISJDPSA-N
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Description

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that includes an imidazole ring, a benzoyl group, and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzoyl group, and the final coupling with trifluoroacetic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole ring and the sulfanyl group can be oxidized under specific conditions.

    Reduction: The benzoyl group can be reduced to a corresponding alcohol.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used to replace the trifluoroacetic acid group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its imidazole ring is particularly useful in mimicking histidine residues in proteins.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific chemical and physical properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzoyl group can participate in hydrophobic interactions. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid
  • (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid; trifluoroacetic acid

Uniqueness

The uniqueness of (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroacetic acid moiety, in particular, enhances its solubility and stability, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C26H29F3N4O5S

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H28N4O3S.C2HF3O2/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2;3-2(4,5)1(6)7/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31);(H,6,7)/t22-;/m0./s1

InChI Key

ZCCUFUPJNUTGJM-FTBISJDPSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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